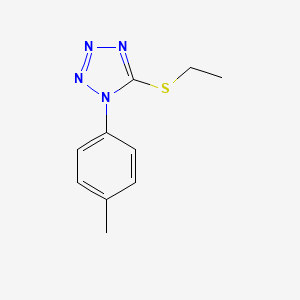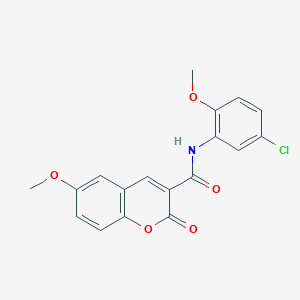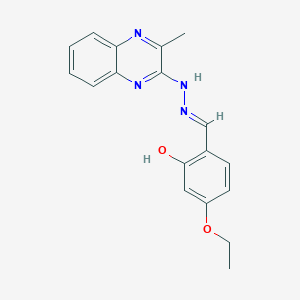![molecular formula C22H19N5O2 B6080617 [1-[5-(1-Benzofuran-2-yl)-1,2,4-triazin-3-yl]piperidin-3-yl]-pyridin-3-ylmethanone](/img/structure/B6080617.png)
[1-[5-(1-Benzofuran-2-yl)-1,2,4-triazin-3-yl]piperidin-3-yl]-pyridin-3-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-[5-(1-Benzofuran-2-yl)-1,2,4-triazin-3-yl]piperidin-3-yl]-pyridin-3-ylmethanone is a complex organic compound that features a benzofuran, triazine, piperidine, and pyridine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[5-(1-Benzofuran-2-yl)-1,2,4-triazin-3-yl]piperidin-3-yl]-pyridin-3-ylmethanone typically involves multi-step organic reactions. Each moiety (benzofuran, triazine, piperidine, and pyridine) is synthesized or obtained separately and then coupled together using various organic reactions such as:
Nucleophilic substitution: To introduce the triazine moiety.
Cyclization reactions: To form the benzofuran and piperidine rings.
Coupling reactions: To link the different moieties together.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran moiety.
Reduction: Reduction reactions could be used to modify the triazine or pyridine rings.
Substitution: Various substitution reactions can occur, especially on the piperidine and pyridine rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halides or organometallic compounds.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, [1-[5-(1-Benzofuran-2-yl)-1,2,4-triazin-3-yl]piperidin-3-yl]-pyridin-3-ylmethanone can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, such compounds may be explored for their potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In the industry, these compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of [1-[5-(1-Benzofuran-2-yl)-1,2,4-triazin-3-yl]piperidin-3-yl]-pyridin-3-ylmethanone would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
[1-[5-(1-Benzofuran-2-yl)-1,2,4-triazin-3-yl]piperidin-3-yl]-pyridin-2-ylmethanone: A similar compound with a slight variation in the pyridine moiety.
[1-[5-(1-Benzofuran-2-yl)-1,2,4-triazin-3-yl]piperidin-4-yl]-pyridin-3-ylmethanone: Another similar compound with a different substitution on the piperidine ring.
Uniqueness
The uniqueness of [1-[5-(1-Benzofuran-2-yl)-1,2,4-triazin-3-yl]piperidin-3-yl]-pyridin-3-ylmethanone lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity.
Properties
IUPAC Name |
[1-[5-(1-benzofuran-2-yl)-1,2,4-triazin-3-yl]piperidin-3-yl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2/c28-21(16-6-3-9-23-12-16)17-7-4-10-27(14-17)22-25-18(13-24-26-22)20-11-15-5-1-2-8-19(15)29-20/h1-3,5-6,8-9,11-13,17H,4,7,10,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASVBTGFABLXJFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC(=CN=N2)C3=CC4=CC=CC=C4O3)C(=O)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-CHLOROBENZENESULFONYL)-3-(PYRIDIN-3-YL)-N-[(THIOPHEN-2-YL)METHYL]-1H-1,2,4-TRIAZOL-5-AMINE](/img/structure/B6080564.png)
![6-(2,4-dimethoxy-3-methylbenzyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B6080566.png)
![2-[4-Cyclobutyl-1-(3-phenylpropyl)piperazin-2-yl]ethanol](/img/structure/B6080567.png)


![N-[(1-cyclohexyl-3-piperidinyl)methyl]-2-(1H-pyrazol-1-yl)-N-(3-pyridinylmethyl)acetamide](/img/structure/B6080585.png)
![1-benzyl-5-[(2,5-dimethyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6080588.png)
![2-({[2-(4-methoxyphenyl)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6080595.png)
![7-{3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]propanoyl}-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6080598.png)
methanone](/img/structure/B6080610.png)
![1-[Dimethoxyphosphoryl(phenyl)methoxy]-2-methoxybenzene](/img/structure/B6080612.png)
![2-[1-(cyclohexylmethyl)-4-(2,4,5-trimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6080618.png)
